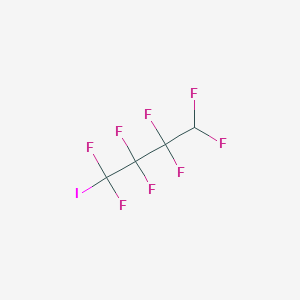

4H-Octafluoro-1-iodobutane

Beschreibung

Significance of Organofluorine Compounds in Contemporary Chemical Science

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, holds a significant position in modern chemical science. wikipedia.orgnumberanalytics.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comwiley.com This is attributed to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.

These altered properties have led to the widespread use of organofluorine compounds in numerous fields. wikipedia.org They are integral to the development of pharmaceuticals, with estimates suggesting that over 20% of all pharmaceutical drugs contain at least one fluorine atom, including top-selling drugs. cas.cn In the agrochemical industry, fluorinated compounds are crucial for creating effective pesticides and herbicides. cas.cn Furthermore, the materials science sector utilizes organofluorine compounds in the production of fluoropolymers with high thermal stability and chemical resistance, as well as in liquid crystal displays and specialty lubricants. wikipedia.orgnumberanalytics.com

Overview of Perfluoroalkyl Iodides and Their Evolving Role in Organic Synthesis

Perfluoroalkyl iodides (PFIs) are a class of organofluorine compounds characterized by a perfluoroalkyl chain and a terminal iodine atom. These compounds are important intermediates in the synthesis of a wide range of fluorinated materials. researchgate.netgoogle.com PFIs, such as those with the general formula CnF2n+1I, serve as key starting materials for creating fluorinated surfactants, which are used in fire-fighting foams and as hydrophobic and oleophobic finishes for textiles and paper. google.com

The reactivity of the carbon-iodine bond in PFIs makes them valuable reagents in organic synthesis. They can participate in a variety of reactions, including radical, nucleophilic, and electrophilic transformations, to introduce perfluoroalkyl groups into organic molecules. chinesechemsoc.org This process, known as perfluoroalkylation, is of great interest as the incorporation of perfluoroalkyl chains can significantly enhance the biological activity and metabolic stability of drug candidates. cas.cn Modern synthetic methods continue to be developed to improve the efficiency and safety of using PFIs in creating novel molecules. chinesechemsoc.orgresearchgate.net

Scope of Academic Inquiry into 4H-Octafluoro-1-iodobutane and its Analogs

Academic research into this compound and its analogs is driven by the need to understand and harness the unique properties imparted by partially fluorinated alkyl chains. Unlike perfluoroalkyl iodides where all hydrogens are replaced by fluorine, compounds like this compound contain a hydrogen atom, which influences their reactivity and physical properties.

Investigations have explored the use of such compounds in various chemical transformations. For instance, research has demonstrated the activation of perfluoroalkyl iodides by simple bases to promote C-H amidation, C-H iodination, and perfluoroalkylation reactions under mild conditions. nih.govrsc.org These studies often involve mechanistic investigations to understand the role of halogen bonding interactions in promoting the homolysis of the perfluoroalkyl iodide. nih.govrsc.org Furthermore, the photoluminescence properties of single-walled carbon nanotubes have been shown to be tunable through chemical modification using fluorinated iodobutane derivatives, highlighting the diverse applications of these compounds in materials science. rsc.org

Chemical Profile of this compound

The compound this compound is a halogenated hydrocarbon with the chemical formula C4HF8I. guidechem.com

Below is a table summarizing its key chemical and physical properties:

| Property | Value |

| Molecular Formula | C4HF8I |

| Molecular Weight | 327.944 g/mol |

| CAS Number | 754-73-4 |

| Density | 2.082 g/cm³ |

| Boiling Point | 85 °C |

| Flash Point | 27.4 °C |

| Refractive Index | 1.359 |

| Vapor Pressure | 69.5 mmHg at 25°C |

| LogP | 3.54990 |

Table 1: Physicochemical properties of this compound. guidechem.comchemsrc.comlookchem.com

Synthesis and Reactions

The preparation of 1-iodobutane (B1219991) and its derivatives can be achieved through various synthetic routes. For example, 1-iodobutane can be synthesized from 1-butanol (B46404) using phosphorus triiodide, from 1-chlorobutane (B31608) via the Finkelstein reaction with sodium iodide, or from but-1-ene by reaction with hydrogen iodide. askfilo.com While specific synthesis routes for this compound are less commonly detailed in general literature, the synthesis of perfluoroalkyl iodides often involves the telomerization of tetrafluoroethylene (B6358150) with a shorter perfluoroalkyl iodide, such as pentafluoroethyl iodide. google.com

In terms of reactivity, fluoroalkyl iodides are versatile reagents. They can undergo iodine-mediated fluorination of alkenes in the presence of an HF reagent to produce 2-fluoroalkyl iodides. organic-chemistry.orgresearchgate.net Research has also shown that perfluoroalkyl iodides can be activated by bases like tBuONa or KOH to generate perfluoroalkyl radicals for use in C-H amidation, C-H iodination of heteroaryl compounds, and perfluoroalkylation of electron-rich pi bonds. nih.govrsc.org This activation is proposed to occur through a halogen bond interaction. nih.govrsc.org

Applications in Academic Research

In academic research, this compound and related fluoroalkyl iodides are utilized in a variety of studies. For example, they have been employed in the synthesis of ternary co-crystals with other organic molecules. bishopmoorecollege.ac.in Furthermore, the reductive perfluoroalkylation of single-walled carbon nanotubes using fluorinated iodobutanes has been shown to selectively modify their photoluminescence properties. rsc.org This highlights the potential of these compounds in the development of new materials with tailored optical characteristics. The ability to introduce fluoroalkyl chains into different molecular scaffolds makes these iodides valuable tools for creating novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netrsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF8I/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCZVAMFHOCNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF8I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379724 | |

| Record name | 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-73-4 | |

| Record name | 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Octafluoro-1-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 4h Octafluoro 1 Iodobutane Reactivity

Principles of Homolytic Cleavage and Fluoroalkyl Radical Generation

The generation of fluoroalkyl radicals from perfluoroalkyl iodides like 4H-octafluoro-1-iodobutane primarily occurs through homolytic cleavage of the C-I bond. This process, where the two electrons in the bond are distributed evenly between the carbon and iodine atoms, can be initiated through several methods, most notably by photoinduction or through the intervention of transition metals.

Photoinduced Radical Formation from Perfluoroalkyl Iodides

Perfluoroalkyl iodides can undergo homolytic cleavage of the C-I bond upon irradiation with light. nih.govlifescienceglobal.com This photoinduced process generates a perfluoroalkyl radical and an iodine radical. lifescienceglobal.com The efficiency of this process is dependent on the wavelength of the light source. nih.gov For instance, irradiation with UV or near-UV light can effectively induce the dissociation of perfluoroalkyl iodides. lifescienceglobal.com

The formation of an electron donor-acceptor (EDA) complex between a Lewis base and the perfluoroalkyl iodide can facilitate this homolytic bond cleavage upon irradiation with visible light. nih.gov Phosphines, for example, can form a halogen bond with the iodine atom of the perfluoroalkyl iodide, creating an EDA complex that absorbs visible light and subsequently dissociates into the corresponding radicals. nih.gov Computational studies suggest that this process involves an initial excitation to a singlet state, followed by intersystem crossing to a triplet state which then leads to C-I bond dissociation. nih.gov

Transition Metal-Mediated Radical Initiation

Transition metals and their complexes can also initiate the formation of perfluoroalkyl radicals from their corresponding iodides. conicet.gov.arbohrium.com This is often achieved through a single electron transfer (SET) process, where the metal donates an electron to the perfluoroalkyl iodide, leading to the cleavage of the C-I bond and the formation of a perfluoroalkyl radical and an iodide anion. conicet.gov.ar Copper and its complexes are frequently employed for this purpose in radical cyclization and addition reactions. conicet.gov.ar For instance, copper can mediate the radical perfluoroalkylation of various organic compounds. conicet.gov.ar Other transition metals, such as those in carbonyl complexes like Re₂(CO)₁₀ and Mn₂(CO)₁₀, have also been shown to effectively promote the generation of perfluoroalkyl radicals from perfluoroalkyl iodides for polymerization reactions. researchgate.netuconn.edu

Atom Transfer Radical Addition (ATRA) Mechanisms Involving Fluoroalkyl Iodides

Atom Transfer Radical Addition (ATRA) is a powerful method for the simultaneous introduction of a fluoroalkyl group and an iodine atom across a carbon-carbon multiple bond. chinesechemsoc.org The reaction is initiated by the generation of a fluoroalkyl radical, which then adds to an unsaturated substrate, such as an alkene or alkyne. The resulting radical intermediate then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, propagating a radical chain reaction.

Visible Light-Promoted ATRA Reaction Pathways

Visible light has emerged as a mild and efficient energy source for promoting ATRA reactions of perfluoroalkyl iodides. mdpi.com These reactions can be facilitated by photocatalysts, such as iridium or ruthenium complexes, which absorb visible light and initiate the radical process. nih.gov However, catalyst-free systems have also been developed. For example, the formation of an electron donor-acceptor (EDA) complex between a solvent like N,N-dimethylacetamide (DMA) and the perfluoroalkyl iodide can be photochemically activated by visible light to generate the necessary fluoroalkyl radical. mdpi.comwustl.edu This initiates a radical chain process where the fluoroalkyl radical adds to an alkene, and the resulting carbon-centered radical abstracts an iodine atom from another molecule of the perfluoroalkyl iodide to yield the ATRA product and regenerate the fluoroalkyl radical. mdpi.com

A plausible mechanism for a visible light-promoted ATRA reaction is as follows:

Formation of an EDA complex between the perfluoroalkyl iodide and a donor molecule. mdpi.com

Photoexcitation of the EDA complex by visible light, leading to the generation of a perfluoroalkyl radical. mdpi.com

Addition of the perfluoroalkyl radical to an alkene to form a radical intermediate. nsf.gov

Abstraction of an iodine atom from another perfluoroalkyl iodide molecule by the radical intermediate, affording the final ATRA product and propagating the radical chain. nsf.gov

Transition Metal-Catalyzed ATRA Mechanistic Elucidation

Transition metals can catalyze ATRA reactions by participating in the radical chain process. conicet.gov.ar For example, a ruthenium carbonyl complex, [Ru₃(CO)₁₂], has been shown to catalyze the ATRA of trifluoromethyl iodide to alkenes. conicet.gov.ar While the exact mechanism can be complex, it is proposed that the metal can facilitate the transfer of the iodine atom, thereby lowering the activation energy of the process. conicet.gov.ar

Iron-catalyzed ATRA reactions of perfluoroalkyl iodides with alkynes have also been reported. wustl.edu Similarly, cobalt catalysts have been utilized for the halofluoroalkylation of alkynes. wustl.edu These transition metal-catalyzed systems offer alternative pathways for ATRA reactions, often with high efficiency and selectivity.

Radical Chain Processes in ATRA Transformations

The ATRA reaction of perfluoroalkyl iodides is fundamentally a radical chain process. chinesechemsoc.orgmdpi.com The key steps in this chain reaction are:

Initiation: Generation of the initial perfluoroalkyl radical, which can be achieved through photoinduction or with a radical initiator. chinesechemsoc.orgmdpi.com

Propagation:

Addition of the perfluoroalkyl radical to the unsaturated substrate (e.g., an alkene or alkyne). nsf.gov

Abstraction of an iodine atom from a molecule of the perfluoroalkyl iodide by the newly formed radical adduct. This step regenerates the perfluoroalkyl radical, which can then participate in another cycle. nsf.gov

Termination: Combination of two radical species to form a non-radical product.

The efficiency of the radical chain process can be influenced by various factors, including the concentration of the reactants and the stability of the radical intermediates. In some cases, the formation of an EDA complex can facilitate the initiation step and sustain the radical chain. mdpi.com

Single Electron Transfer (SET) Mechanisms in Fluoroalkylation Processes

The reactivity of this compound in fluoroalkylation processes is predominantly governed by the relative weakness of the carbon-iodine bond, which makes it a prime precursor for the corresponding 4H-octafluorobutyl radical via single electron transfer (SET) mechanisms. The generation of this radical is the key initiation step, which can be achieved through various methods, including photoredox catalysis, the use of chemical reductants, or direct electron transfer from metals. rsc.orguni-duesseldorf.de

The introduction of perfluoroalkyl groups into organic molecules often proceeds through radical pathways, and perfluoroalkyl iodides are common starting materials for generating these radicals. rsc.org The SET process involves the transfer of a single electron to the this compound molecule, leading to the formation of a radical anion which then rapidly fragments, cleaving the C-I bond to release an iodide anion and the desired 4H-octafluorobutyl radical (H(CF₂)₄•).

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful and mild method for initiating SET processes. ethz.ch In a typical cycle, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state. ethz.ch This excited state is a potent single-electron donor (reductant) or acceptor (oxidant). In the context of this compound, the excited photocatalyst can act as a reductant, transferring an electron to the fluoroalkyl iodide to generate the H(CF₂)₄• radical. This radical can then engage in various synthetic transformations, such as addition to alkenes or arenes. uni-duesseldorf.de The photocatalyst is regenerated in a subsequent step to complete the catalytic cycle. ethz.ch

Another photochemical approach involves the formation of an electron donor-acceptor (EDA) complex. researchgate.net An electron-rich donor, such as an amine, can form a complex with the electron-accepting this compound. Upon irradiation with light of a suitable wavelength, an electron is transferred from the donor to the acceptor within the complex, again triggering the fragmentation of the C-I bond to yield the fluoroalkyl radical. researchgate.net

Metal- and Reductant-Induced SET: Perfluoroalkyl radicals can also be generated from their corresponding iodides using stoichiometric metals or chemical reductants. rsc.orgconicet.gov.ar Metals like zinc or copper can act as single-electron donors. conicet.gov.ar For instance, copper(0) can transfer an electron to this compound to form the radical and a copper(I) species. conicet.gov.ar Similarly, chemical reductants such as sodium dithionite (B78146) (Na₂S₂O₄) are effective in reducing perfluoroalkyl iodides to generate the necessary radical intermediates for subsequent reactions. rsc.orgacs.org These methods provide alternative pathways to photoredox catalysis for initiating fluoroalkylation reactions. rsc.org

| Initiation Method | Description | Key Species | Reference |

|---|---|---|---|

| Photoredox Catalysis | A photocatalyst absorbs visible light and, in its excited state, transfers a single electron to the fluoroalkyl iodide. | Ru(bpy)₃²⁺, Ir(ppy)₃ | uni-duesseldorf.deethz.ch |

| Electron Donor-Acceptor (EDA) Complex | An electron donor and the fluoroalkyl iodide form a complex that, upon light absorption, undergoes intramolecular electron transfer. | Amines (e.g., DBU) + R_F-I | researchgate.net |

| Metal-Induced SET | A zero-valent metal acts as the electron donor to reduce the fluoroalkyl iodide. | Cu(0), Zn(0) | conicet.gov.ar |

| Chemical Reductant | A chemical reducing agent provides the electron for the SET process. | Sodium Dithionite (Na₂S₂O₄) | rsc.orgacs.org |

Mechanistic Insights into Cross-Coupling Reactions Involving Fluoroalkyl Organometallic Intermediates

Cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds, typically involving a transition metal catalyst like palladium or nickel. nih.govnih.gov While the classic mechanisms involve oxidative addition, transmetalation, and reductive elimination, reactions with perfluoroalkyl iodides like this compound often proceed through pathways involving radical intermediates due to the facility of SET. nih.gov

The general catalytic cycle for a cross-coupling reaction is initiated by the oxidative addition of an organic halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). nih.gov However, for perfluoroalkyl iodides, an alternative initiation via SET is common. conicet.gov.aracs.org For example, in a nickel-catalyzed process, a Ni(0) complex can transfer an electron to this compound to generate the H(CF₂)₄• radical and a Ni(I) species. acs.org This radical can then be trapped by the Ni(I) complex to form a Ni(II)-octafluorobutyl intermediate. Alternatively, the radical could add to a coupling partner (like an alkene), with the resulting radical being intercepted by the metal catalyst.

Copper-catalyzed cross-coupling reactions also frequently invoke fluoroalkyl radical intermediates. conicet.gov.arbeilstein-journals.org A Cu(I) catalyst can be oxidized to Cu(II) while reducing the fluoroalkyl iodide to the corresponding radical. This radical then combines with the Cu(II) species to form a transient Cu(III)-octafluorobutyl intermediate. rsc.org This high-valent organometallic species is poised for reductive elimination with another organic group on the copper center, forming the desired cross-coupled product and regenerating a Cu(I) catalyst to continue the cycle. rsc.org

| Catalyst System | Proposed Key Intermediate | Mechanistic Steps | Reference |

|---|---|---|---|

| Nickel(0)/PPh₃ | [H(CF₂)₄-Ni(II)-X(L)ₙ] | SET from Ni(0) to R_F-I → R_F• generation → Radical capture by Ni(I) → Reductive Elimination | acs.org |

| Copper(I) | [H(CF₂)₄-Cu(III)-R(L)ₙ] | SET from Cu(I) to R_F-I → R_F• generation → Radical capture by Cu(II) → Reductive Elimination | conicet.gov.arrsc.org |

| Palladium(0) | [H(CF₂)₄-Pd(II)-X(L)ₙ] | Oxidative Addition or SET-based radical pathway, followed by Transmetalation and Reductive Elimination. | nih.govnih.gov |

Elucidation of Electronic and Stereochemical Effects on Reaction Mechanisms

The unique properties of the this compound molecule, stemming from the high degree of fluorination, exert significant electronic and stereochemical control over its reactivity.

Electronic Effects: The presence of eight fluorine atoms imparts a strong electron-withdrawing character to the butyl chain. ethernet.edu.et This inductive effect polarizes the carbon backbone, making the iodine atom more electrophilic and highly susceptible to reduction via single electron transfer. researchgate.net The electron-withdrawing nature of the fluorinated chain also stabilizes the resulting H(CF₂)₄• radical. The geometry of fluoroalkyl radicals becomes progressively more pyramidal (less planar) with increasing fluorine substitution, which can influence the stereoselectivity of subsequent addition reactions. rsc.org This inherent stability and specific geometry are crucial factors in the success of fluoroalkylation reactions.

Stereochemical and Conformational Effects: The substitution of hydrogen with larger, more electronegative fluorine atoms leads to significant steric and conformational differences compared to non-fluorinated alkanes. The rigid, helical conformation often adopted by perfluoroalkyl chains can influence the approach of reactants and the geometry of transition states. rsc.org

A notable example of these "stereoelectronic effects" was observed in the functionalization of single-walled carbon nanotubes. rsc.orgresearchgate.net A study reported that the reaction with 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane proceeded efficiently, which was attributed to favorable stereoelectronic interactions. rsc.org Further research demonstrated that reductive perfluorobutylation of nanotubes using nonafluoro-1-iodobutane resulted in a distinct photoluminescence (PL) peak at 1152 nm, whereas butylation with 1-bromobutane (B133212) yielded two different PL peaks at 1100 and 1230 nm. rsc.orgresearchgate.net This difference in spectroscopic outcome underscores the profound impact of the perfluoroalkyl group's electronic and steric profile on the reaction pathway and product structure, compared to its simple hydrocarbon analog. rsc.org

| Property | Effect of Octafluorobutyl Group | Consequence on Reactivity | Reference |

|---|---|---|---|

| Electronic | Strongly electron-withdrawing (high inductive effect). | Lowers the energy of the C-I σ* orbital, facilitating SET. Stabilizes the resulting radical. | researchgate.netethernet.edu.et |

| Radical Geometry | Promotes a more pyramidal (tetrahedral) geometry for the radical center compared to alkyl radicals. | Influences the stereochemical outcome of radical addition reactions. | rsc.org |

| Steric/Conformational | Bulky and conformationally rigid (helical tendency). | Governs the trajectory of reactant approach and can lead to unique product distributions or reaction efficiencies (stereoelectronic effects). | rsc.org |

Reactivity Profiles and Transformative Organic Reactions of 4h Octafluoro 1 Iodobutane

Halogen Bonding Interactions and Their Role in Chemical Transformations

The iodine atom in 4H-octafluoro-1-iodobutane can act as a halogen bond donor. wiley-vch.de This is a noncovalent interaction where the electropositive region, or σ-hole, on the iodine atom interacts with a Lewis basic site on another molecule. nih.govunimi.it The presence of the strongly electron-withdrawing 4H-octafluorobutyl group enhances the size and positive electrostatic potential of the σ-hole on the iodine, making it a more effective halogen bond donor. mdpi.com The strength of this interaction generally follows the trend I > Br > Cl > F. unimi.it

Metal-Mediated and Catalytic Transformations Utilizing Fluoroalkyl Iodides

Fluoroalkyl iodides are important substrates in a variety of metal-mediated and catalytic reactions for the formation of carbon-carbon and carbon-heteroatom bonds. conicet.gov.ar

Palladium-Catalyzed Reaction Systems

Palladium catalysts are highly effective in mediating cross-coupling reactions involving fluoroalkyl iodides like this compound. mdpi.comsioc-journal.cn These reactions provide powerful methods for constructing complex molecules containing fluoroalkyl chains. A key step in these catalytic cycles is the oxidative addition of the C-I bond to a low-valent palladium complex, typically Pd(0). nih.gov

Common palladium-catalyzed cross-coupling reactions applicable to this compound include:

Sonogashira Coupling: Reaction with terminal alkynes to form fluoroalkylated alkynes.

Heck Coupling: Reaction with alkenes to form fluoroalkylated alkenes.

Suzuki Coupling: Reaction with organoboron compounds (boronic acids or esters) to form fluoroalkylated alkanes or arenes. uwindsor.ca

Kumada Coupling: Reaction with Grignard reagents.

Negishi Coupling: Reaction with organozinc reagents.

These reactions often require specific ligands on the palladium center to facilitate the catalytic cycle and improve yields and selectivity. nih.gov The choice of base, solvent, and reaction temperature is also crucial for optimizing the reaction outcome. The use of iodide additives can sometimes accelerate these reactions. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Sonogashira | Terminal Alkyne | Pd(PPh3)4, CuI, Et3N | Fluoroalkyl-substituted alkyne |

| Heck | Alkene | Pd(OAc)2, PPh3, Et3N | Fluoroalkyl-substituted alkene |

| Suzuki | Arylboronic acid | Pd(PPh3)4, Na2CO3 | Fluoroalkyl-substituted arene |

| Negishi | Organozinc reagent | Pd(dba)2, SPhos | Fluoroalkyl-substituted alkane/arene |

Copper-Catalyzed Reaction Systems

Copper-catalyzed reactions represent a versatile approach for the functionalization of various organic substrates with the 4H-octafluoro-1-iodobutyl group. These systems often proceed through a radical mechanism, where the copper catalyst facilitates the generation of the fluoroalkyl radical from this compound.

One notable application is the copper-catalyzed phosphorylation of alkenes. nih.gov This method allows for the regioselective synthesis of (E)-alkenylphosphine oxides. nih.gov Preliminary mechanistic studies suggest the involvement of a phosphinoyl radical in this process. nih.gov The reaction conditions are generally mild, and the method exhibits good functional group tolerance. nih.gov

Copper catalysis is also employed in C-N bond formation. nih.gov For instance, a facile and efficient copper-catalyzed method has been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives through a tandem intramolecular C-N coupling/rearrangement process. nih.gov

Furthermore, copper-catalyzed conjugate addition reactions are of significant importance. mdpi.com Copper(I) salts are known to effectively catalyze the 1,4-conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds, leading to excellent regioselectivity. mdpi.com The mechanism is thought to involve the formation of a π-complex between the copper catalyst and the enone, followed by the transfer of the alkyl group from the Grignard reagent. mdpi.com

Table 1: Examples of Copper-Catalyzed Reactions

| Reaction Type | Substrate | Product | Catalyst System | Key Features |

| Phosphorylation of Alkenes | Alkenes | (E)-Alkenylphosphine oxides | Copper catalyst, 4-HO-TEMPOH | Mild conditions, good functional group tolerance, excellent regioselectivity. nih.gov |

| C-N Bond Formation | 2-(2-Halobenzamido)acetophenones | 4H-3,1-Benzoxazin-4-ones | Copper catalyst | Tandem intramolecular C-N coupling/rearrangement. nih.gov |

| Conjugate Addition | α,β-Unsaturated carbonyls | 1,4-Adducts | Copper(I) salts, Grignard reagents | Excellent regioselectivity for 1,4-addition. mdpi.com |

Nickel-Catalyzed Fluoroalkylation

Nickel catalysis has emerged as a powerful tool for fluoroalkylation reactions, offering distinct advantages in terms of reactivity and substrate scope. These reactions often involve the generation of a fluoroalkyl radical from a fluoroalkyl halide, such as this compound, which then participates in the catalytic cycle.

A significant development is the nickel-catalyzed decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids. nih.gov This transformation demonstrates broad substrate scope, excellent functional-group tolerance, and proceeds under mild reaction conditions with excellent stereoselectivity. nih.gov Mechanistic investigations indicate the involvement of a fluoroalkyl radical in the catalytic cycle. nih.gov

Nickel catalysis also enables the decarbonylative synthesis of fluoroalkyl thioethers from thioesters, using fluoroalkyl carboxylic acids as the source of the fluoroalkyl group. nih.gov This method is advantageous as it utilizes readily available and stable starting materials. nih.gov Stoichiometric studies have revealed that the reductive elimination step to form the C-S bond is a challenging aspect of the catalytic cycle. nih.gov

Furthermore, nickel-catalyzed reductive cross-coupling reactions have been developed for the synthesis of monofluorinated alkyl compounds. These reactions can couple unactivated alkyl halides with fluoroalkylating agents, providing a general and efficient route to aliphatic fluorides. researchgate.net Mechanistic studies support a radical pathway for these transformations. researchgate.net

Table 2: Overview of Nickel-Catalyzed Fluoroalkylation Reactions

| Reaction Type | Fluoroalkyl Source | Substrate | Product | Key Features |

| Decarboxylative Fluoroalkylation | Fluoroalkyl halides | α,β-Unsaturated carboxylic acids | Fluoroalkylated compounds | Broad substrate scope, excellent stereoselectivity. nih.gov |

| Decarbonylative Thioetherification | Fluoroalkyl carboxylic acids | Thioesters | Fluoroalkyl thioethers | Utilizes stable and readily available fluoroalkyl sources. nih.gov |

| Reductive Cross-Coupling | Fluoroalkyl halides | Unactivated alkyl halides | Monofluorinated alkyl compounds | General and efficient method for aliphatic fluoride (B91410) synthesis. researchgate.net |

Cobalt-Catalyzed Halofluoroalkylation

Cobalt catalysis provides an efficient and highly stereoselective method for the halofluoroalkylation of alkynes and alkenes. This reaction allows for the construction of densely functionalized and stereodefined fluorinated hydrocarbons under mild conditions.

The cobalt-catalyzed (E)-halofluoroalkylation of alkynes is a notable example. rsc.org This reaction proceeds with high stereoselectivity, yielding the (E)-isomer of the product. rsc.org The reaction conditions are mild, typically using a low catalyst loading at room temperature, and tolerate a wide variety of functional groups, including halides, alcohols, aldehydes, nitriles, esters, and heteroarenes. rsc.org A key feature of this reaction is its radical chain mechanism involving terminal halogen atom transfer, which avoids the need for a stoichiometric sacrificial reductant. rsc.org

Table 3: Cobalt-Catalyzed (E)-Halofluoroalkylation of Alkynes

| Substrate | Reagent | Catalyst | Product | Key Features |

| Alkynes | This compound | Cobalt complex (2 mol%) | (E)-Iodo-fluoroalkylated alkenes | High (E)-stereoselectivity, mild conditions, broad functional group tolerance, radical chain mechanism. rsc.org |

Zinc/Copper Iodide Mediated Conjugate Additions

The combination of zinc and a copper catalyst, such as copper iodide, is effective in mediating the conjugate addition of alkyl halides to α,β-unsaturated carbonyl compounds. These reactions often proceed via the formation of an organozinc reagent in situ, which then undergoes a copper-catalyzed 1,4-addition.

The zinc-copper couple can be used to mediate the conjugate addition of alkyl halides in aqueous media, highlighting the potential for developing more environmentally benign synthetic methods. researchgate.net The proposed mechanism for these reactions often involves radical intermediates. researchgate.net

In the context of enantioselective synthesis, copper-catalyzed asymmetric conjugate additions of organozinc reagents to enones have been extensively studied. The use of chiral ligands is crucial for achieving high enantioselectivity. For instance, a tridentate alanine-derived aminohydroxyphosphine ligand has been shown to induce consistently high enantioselectivity in the copper-catalyzed conjugate addition of organozinc reagents to various acyclic enones. organic-chemistry.org Theoretical studies suggest a highly ordered transition state where the ligand coordinates to both the copper and zinc centers. organic-chemistry.org

Table 4: Zinc/Copper Iodide Mediated Conjugate Additions

| Reaction Type | Reagents | Substrate | Key Features |

| Conjugate Addition | Alkyl halides, Zinc-Copper couple | Carbonyl compounds | Can be performed in aqueous media. researchgate.net |

| Asymmetric Conjugate Addition | Organozinc reagents, Copper catalyst, Chiral ligand | Acyclic enones | High enantioselectivity achievable with appropriate chiral ligands. organic-chemistry.org |

Investigations into Regioselectivity and Stereoselectivity in Fluoroalkylation Reactions

The control of regioselectivity and stereoselectivity is a paramount concern in fluoroalkylation reactions, as it dictates the precise three-dimensional arrangement of the newly formed carbon-carbon bond and the fluoroalkyl group.

In nickel-catalyzed decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids, excellent stereoselectivity has been observed. nih.gov This suggests that the addition of the fluoroalkyl radical to the double bond and the subsequent protonation or other terminating steps proceed in a highly controlled manner.

Cobalt-catalyzed halofluoroalkylation of alkynes is a prime example of a highly stereoselective reaction, exclusively affording the (E)-isomer of the vinyl iodide product. rsc.org This high level of stereocontrol is attributed to the geometry of the radical addition and subsequent iodine atom transfer.

In the realm of enantioselective conjugate additions, the stereochemical outcome is determined by the chiral catalyst system employed. The development of new chiral ligands is a continuous effort to improve the enantioselectivity of these transformations. For example, a tridentate aminohydroxyphosphine ligand in copper-catalyzed conjugate additions of organozinc reagents to acyclic enones has proven to be highly effective, leading to products with high enantiomeric excess. organic-chemistry.org The proposed highly ordered transition state, where the ligand, substrate, and both metal centers are precisely arranged, provides a rationale for the observed high levels of stereocontrol. organic-chemistry.org

The electrochemical induction of the SRN1 mechanism has also been utilized to achieve fluoroalkylation of purine (B94841) derivatives, though detailed stereochemical outcomes are not always the primary focus of such studies. thieme-connect.de

Advanced Applications and Research Horizons of 4h Octafluoro 1 Iodobutane in Chemical Synthesis

Role as a Versatile Fluoroalkylating Reagent and Building Block in Organic Synthesis

4H-Octafluoro-1-iodobutane, with the chemical structure H(CF₂)₄I, is a significant compound in organofluorine chemistry, serving a dual role as both a fluoroalkylating reagent and a versatile building block. The incorporation of fluorine atoms or perfluoroalkyl groups into organic molecules is a widely recognized strategy in drug discovery, materials science, and agrochemistry due to the unique chemical and physical properties they impart. sioc-journal.cn Fluorinated compounds often exhibit enhanced lipophilicity, metabolic stability, and bioavailability. ethernet.edu.et

As a fluoroalkylating agent, this compound provides the H(CF₂)₄- moiety. The carbon-iodine bond is the reactive center, susceptible to cleavage under various reaction conditions to generate a fluoroalkyl radical or to participate in nucleophilic substitution reactions. This allows for the introduction of the 1,1,2,2,3,3,4,4-octafluorobutyl group into a wide range of organic substrates.

The utility of perfluoroalkyl halides like this compound as building blocks is crucial for constructing more complex fluorinated molecules. sioc-journal.cn They are key starting materials in the synthesis of fluoroalkylated heterocycles, which are prominent structures in pharmaceuticals and advanced materials. sioc-journal.cnmdpi.com The development of synthetic methods that utilize these readily available fluorinated building blocks to attach fluoroalkyl groups to various molecular scaffolds is an important focus in modern synthetic chemistry. sioc-journal.cn

Application in Functional Material Development

The unique properties of the octafluorobutyl group make this compound a valuable reagent in the development of advanced functional materials, from nanostructures to specialized polymers.

Functionalization of Nanocarbon Materials, including Single-Walled Carbon Nanotubes

The chemical functionalization of single-walled carbon nanotubes (SWCNTs) is essential for tailoring their properties and improving their solubility and processability for various applications. nih.gov Covalent sidewall functionalization is a key method to achieve this. nih.gov Fluoroalkyl groups, in particular, can significantly alter the electronic and optical properties of SWCNTs.

Recent research has explored the reductive alkylation of SWCNTs using various fluoroalkyl iodides. While direct studies on this compound are not prominent, analogous compounds provide strong evidence of its potential. For instance, the reaction of SWCNTs with octafluoro-1,4-diiodobutane has been shown to induce new photoluminescence (PL) peaks at longer wavelengths, indicating successful functionalization and alteration of the nanotubes' electronic structure. This suggests that the stereoelectronic effects of the perfluoroalkyl chain are critical in guiding the reaction pathways. mit.edu The functionalization of SWCNTs can be achieved through various methods, including the use of zwitterionic intermediates or by converting carboxylic groups on the nanotubes to acyl chlorides for subsequent reaction. mit.edunih.gov

Utilization as a Chain Transfer Agent in Fluoropolymer Synthesis for Perfluoroelastomers

ITP is a type of controlled/"living" radical polymerization that enables the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. acs.orgmagtech.com.cn Compounds like 1,4-diiodooctafluorobutane (B1294289) are explicitly mentioned as chain transfer agents for producing fluoropolymers intended for perfluoroelastomer applications. chemicalbook.com The process involves the reversible transfer of the iodine atom between the growing polymer chains, which moderates the polymerization. While many different fluoroalkyl iodides are used, the principle remains the same, indicating that this compound can function in a similar capacity to introduce H(CF₂)₄- end-groups and control the polymer chain length in the synthesis of specialized fluoropolymers. google.comcas.cz

| Polymerization Type | Role of Fluoroalkyl Iodide | Example Monomers | Resulting Polymer Type |

| Iodine Transfer Polymerization (ITP) | Chain Transfer Agent | Vinylidene fluoride (B91410) (VDF), Hexafluoropropylene | Fluoroelastomers, Perfluoroelastomers |

| Controlled Radical Polymerization | Initiator/Mediator | Styrenes, (Meth)acrylates, Fluoroalkenes | Well-defined block copolymers |

Synthetic Utility in Medicinal and Agrochemical Chemistry

The introduction of fluorinated moieties is a powerful strategy in medicinal and agricultural chemistry to enhance the efficacy and stability of bioactive compounds. ethernet.edu.et this compound serves as a key reagent for this purpose.

Design and Synthesis of Fluorinated Heterocyclic Compounds, such as Purine (B94841) Derivatives

Fluorinated heterocycles are a cornerstone of many modern pharmaceuticals and agrochemicals. sioc-journal.cnethernet.edu.et The synthesis of these compounds often relies on building blocks like this compound. sioc-journal.cn For example, the synthesis of C-perfluoroalkylated purines has been achieved using perfluoroalkyl halides. The general method involves the reduction of the fluoroalkyl iodide in the presence of a purine nucleophile. This approach facilitates the direct attachment of the fluoroalkyl chain to the purine core, creating novel derivatives with potential biological activity. sioc-journal.cn The synthesis of other fluorinated heterocycles, such as those containing sulfur or nitrogen, also frequently employs cycloaddition or condensation reactions where a fluoroalkyl group enhances the reactivity of one of the components. mdpi.comnih.govchim.it Enzymatic transglycosylation is another advanced method used to synthesize fluorinated purine nucleoside analogues, which are potential antiviral agents. nih.gov

Introduction of Fluoroalkyl Moieties into Biologically Active Compounds

The incorporation of fluorine or fluoroalkyl groups can dramatically alter the physicochemical properties of a drug molecule, including its lipophilicity, metabolic stability, and binding affinity to its target. ethernet.edu.et This strategic placement of fluorine can block sites of metabolism, leading to a longer biological half-life, and can modulate the acidity (pKa) of nearby functional groups, affecting how the drug interacts with its biological target. ethernet.edu.et

This compound is an effective reagent for introducing the H(CF₂)₄- group into organic molecules. This moiety can serve as a metabolically stable, lipophilic surrogate for other chemical groups. The use of such fluorinated building blocks is a fundamental tactic in modern drug design and development, contributing to the creation of more effective and durable pharmaceuticals and agrochemicals. ethernet.edu.et

| Property Modified | Effect of Fluoroalkyl Group Introduction |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic pathways. |

| Lipophilicity | Increased, which can enhance membrane permeability and bioavailability. |

| Binding Affinity | Altered through modified electronic interactions and conformational constraints. |

| Acidity (pKa) | Lowered for adjacent functional groups due to the strong electron-withdrawing nature of fluorine. |

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

- Methodological Answer : Evaluate feasibility by pre-testing synthetic scalability and analytical detectability. Novelty is ensured by targeting understudied applications (e.g., fluorinated surfactants). Ethical alignment involves minimizing volatile emissions in lab workflows. Relevance is tied to advancing green chemistry or materials science .

Q. What role does the PICO framework (Population, Intervention, Comparison, Outcome) play in designing catalytic studies with this compound?

- Methodological Answer : Define "Population" as reaction substrates (e.g., aryl boronic acids), "Intervention" as catalytic conditions (e.g., Pd/ligand systems), "Comparison" as alternative catalysts (e.g., Ni-based), and "Outcome" as yield/selectivity metrics. This structure clarifies hypothesis testing and controls confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.